Tris(2,2-dimethylpropyl)gallane

Description

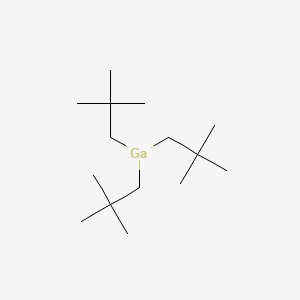

Tris(2,2-dimethylpropyl)gallane, also known as tris(neopentyl)gallane, is an organogallium compound with the formula Ga[(CH₂C(CH₃)₂)₃]. This compound features a gallium atom coordinated to three neopentyl (2,2-dimethylpropyl) groups, which are highly branched alkyl ligands. The bulky neopentyl substituents impart significant steric hindrance, influencing its reactivity, stability, and structural properties. Organogallium compounds like this are primarily used in materials science and catalysis, particularly in the deposition of gallium-containing thin films or as precursors in organic synthesis .

Properties

CAS No. |

106136-97-4 |

|---|---|

Molecular Formula |

C15H33Ga |

Molecular Weight |

283.15 g/mol |

IUPAC Name |

tris(2,2-dimethylpropyl)gallane |

InChI |

InChI=1S/3C5H11.Ga/c3*1-5(2,3)4;/h3*1H2,2-4H3; |

InChI Key |

MDDLDNKWFHKJMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C[Ga](CC(C)(C)C)CC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Steric Effects

Tris(2,2-dimethylpropyl)gallane exhibits a monomeric structure in solution due to the steric bulk of the neopentyl groups, which prevent aggregation. This contrasts with less hindered gallium compounds, such as tris(dimethylamino)gallane (Ga[N(CH₃)₂]₃), which forms dimers or oligomers in solution. For example, tris(dimethylamino)gallane dimerizes via bridging dimethylamino ligands, as shown by X-ray crystallography .

Triisopropylgallium (Ga[CH(CH₃)₂]₃), another alkylgallium compound, has smaller isopropyl substituents. While still sterically demanding, its reduced bulk compared to neopentyl allows for greater flexibility in coordination chemistry. For instance, triisopropylgallium may adopt dynamic equilibria between monomeric and weakly associated states in nonpolar solvents .

Table 1: Structural Comparison

| Compound | Substituent Bulk | Aggregation State | Coordination Geometry |

|---|---|---|---|

| This compound | Very high | Monomeric | Trigonal planar |

| Tris(dimethylamino)gallane | Moderate | Dimeric | Distorted tetrahedral |

| Triisopropylgallium | High | Monomeric/dynamic | Trigonal planar |

Reactivity and Stability

The neopentyl groups in this compound significantly reduce its Lewis acidity compared to less hindered analogs. This steric shielding limits its ability to form adducts with Lewis bases. In contrast, tris(dimethylamino)gallane reacts readily with CS₂ to form monomeric Ga[S₂CN(CH₃)₂]₃ via insertion into Ga–N bonds, a reaction pathway facilitated by the smaller dimethylamino ligands .

Triisopropylgallium , while less reactive than trimethylgallium (Ga(CH₃)₃), retains moderate Lewis acidity. It can undergo ligand-exchange reactions with halides or amines, though its reactivity is tempered by the isopropyl groups. For example, it reacts with HCl to form GaCl(CH(CH₃)₂)₂, whereas this compound would resist such reactions due to steric constraints .

Thermal Behavior

Thermal decomposition studies reveal that bulky alkylgallium compounds like this compound exhibit higher thermal stability. For instance, tris(dimethylamino)gallane decomposes at ~150°C to form gallium nitride intermediates, whereas neopentyl-substituted gallanes decompose at higher temperatures (~200–250°C), yielding elemental gallium and neopentane .

Triisopropylgallium decomposes at intermediate temperatures (~180°C), producing propene and gallium hydrides. This difference highlights the role of substituent bulk in modulating decomposition pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.